molecular formula C17H18ClN3O3 B2383104 (5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 1448134-35-7

(5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Cat. No.: B2383104
CAS No.: 1448134-35-7
M. Wt: 347.8
InChI Key: KYRXSNHIGKNBCE-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug development or biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone likely involves multiple steps, including the formation of the piperidine ring, the attachment of the pyridazin-3-yloxy group, and the final coupling with the 5-chloro-2-methoxyphenyl moiety. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This might involve the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

    Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The chloro group on the phenyl ring may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

(5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone could have several research applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions.

    Medicine: Possible development as a therapeutic agent for various diseases.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone: Similar compounds might include other piperidine derivatives or phenyl-pyridazinyl compounds.

    Comparison: This compound’s unique combination of functional groups may confer distinct biological activity or chemical reactivity compared to its analogs.

For precise and detailed information, consulting scientific literature and databases such as PubChem, SciFinder, or specific journal articles would be necessary.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-23-15-5-4-12(18)11-14(15)17(22)21-9-6-13(7-10-21)24-16-3-2-8-19-20-16/h2-5,8,11,13H,6-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRXSNHIGKNBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)OC3=NN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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